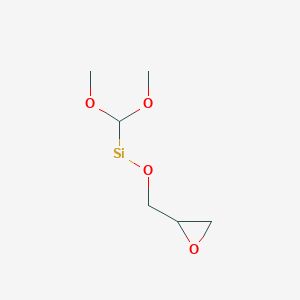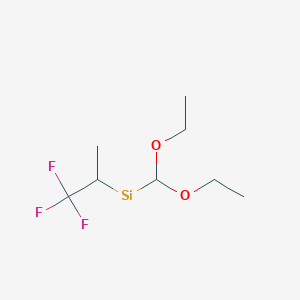
CID 24957595
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane is an organosilicon compound with the molecular formula C8H17F3O2Si. This compound is characterized by the presence of both ethoxy and trifluoropropyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane typically involves the reaction of diethoxymethylsilane with 1,1,1-trifluoropropan-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules and in the development of novel biocompatible materials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane exerts its effects involves the interaction of its functional groups with various molecular targets. The ethoxy groups can participate in hydrolysis reactions, leading to the formation of silanols, which can further condense to form siloxane networks. The trifluoropropyl group imparts unique properties, such as increased hydrophobicity and chemical stability, to the compound.
Comparison with Similar Compounds
Similar Compounds
(Dimethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane: Another variant with different substituents on the silicon atom.
Uniqueness
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane is unique due to the combination of ethoxy and trifluoropropyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophobicity and the ability to undergo further chemical modifications.
Properties
Molecular Formula |
C8H15F3O2Si |
|---|---|
Molecular Weight |
228.28 g/mol |
InChI |
InChI=1S/C8H15F3O2Si/c1-4-12-7(13-5-2)14-6(3)8(9,10)11/h6-7H,4-5H2,1-3H3 |
InChI Key |
GMMXWPXKSBOKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]C(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


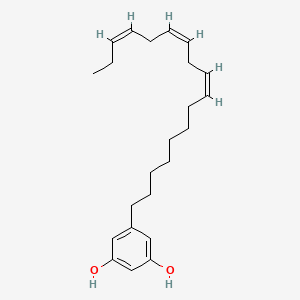
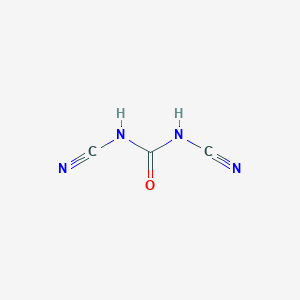
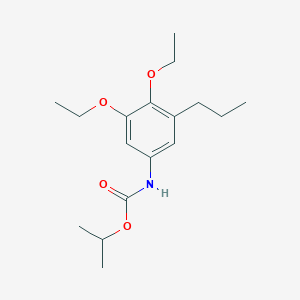
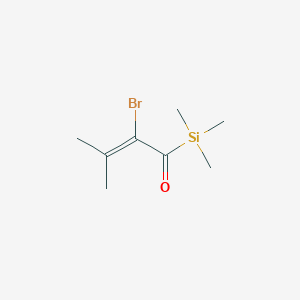
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)

sulfanium iodide](/img/structure/B14422268.png)
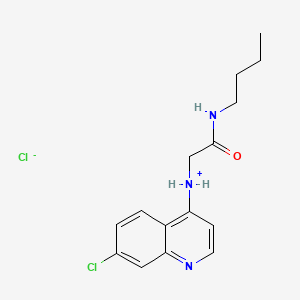
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
